tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate
Description
tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate is a carbamate-protected amine derivative featuring a benzothiophene moiety. The tert-butoxycarbonyl (Boc) group serves as a transient protecting group for amines, enabling selective reactions in multi-step organic syntheses. The benzothiophene component, a sulfur-containing heterocycle, imparts distinct electronic and steric properties, making this compound valuable in medicinal chemistry and materials science. Its structure facilitates applications in drug discovery, particularly in targeting sulfur-interacting biological systems .
Properties
CAS No. |
920506-44-1 |
|---|---|
Molecular Formula |
C15H19NO2S |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
tert-butyl N-[2-(1-benzothiophen-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H19NO2S/c1-15(2,3)18-14(17)16-9-8-11-10-19-13-7-5-4-6-12(11)13/h4-7,10H,8-9H2,1-3H3,(H,16,17) |
InChI Key |
OZDJHBHAQAFPAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate typically involves the reaction of 2-(1-benzothiophen-3-yl)ethylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology
In biological research, this compound is used in the study of enzyme inhibitors and receptor modulators. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in modulating biological pathways involved in diseases such as cancer and inflammation .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the benzothiophene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbamates with Aromatic Heterocycles
- tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate (3q): Replacing benzothiophene with indole introduces a nitrogen atom in the aromatic system. In contrast, the sulfur atom in benzothiophene increases lipophilicity, favoring membrane permeability. Biological assays suggest indole derivatives may preferentially interact with serotonin receptors, while benzothiophene analogs show affinity for cannabinoid receptors .
Carbamates with Alkyl/Functionalized Chains
- tert-Butyl N-(6-bromohexyl) carbamate :
The extended alkyl chain and terminal bromine enable nucleophilic substitutions (e.g., Suzuki couplings), offering modularity absent in the benzothiophene derivative. However, the longer chain reduces crystallinity, complicuting purification . - tert-Butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl} carbamate :
Ethylene glycol chains enhance aqueous solubility (>50 mg/mL in water) compared to the hydrophobic benzothiophene analog (<5 mg/mL). This makes it suitable for aqueous-phase reactions but limits blood-brain barrier penetration in drug design .
Key Research Findings
- Reactivity : Brominated carbamates (e.g., tert-Butyl N-(6-bromohexyl) carbamate) undergo cross-coupling reactions, whereas the benzothiophene derivative’s inert C–S bond limits such transformations .
- Biological Activity: Benzothiophene-containing carbamates demonstrate higher affinity for cannabinoid receptor 2 (CB2) compared to indole analogs, likely due to sulfur’s polarizability and van der Waals interactions .
- Stability : The Boc group in all derivatives is labile under acidic conditions (e.g., trifluoroacetic acid), but benzothiophene’s electron-withdrawing effect may slightly accelerate deprotection compared to indole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
